CMCdG is a novel nucleoside analog, chemically defined as (1S,3S,5S)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-hydroxy-1-(hydroxymethyl)-2-methylene-cyclopentanecarbonitrile. [] It belongs to the class of carbocyclic nucleosides, characterized by a cyclopentane ring replacing the sugar moiety found in typical nucleosides. [] CMCdG has shown potent antiviral activity against the hepatitis B virus (HBV), including drug-resistant strains. []
CMCdG functions as a potent inhibitor of the HBV reverse transcriptase (RT), an enzyme crucial for viral replication. [] Following intracellular phosphorylation to CMCdG-TP, the molecule competes with the natural substrate, deoxyguanosine triphosphate, for incorporation into the growing viral DNA chain. [] Structural analysis suggests that CMCdG-TP maintains favorable contacts with both wild-type and drug-resistant HBV RT, unlike the existing drug entecavir (ETV), which loses binding affinity due to amino acid substitutions in the resistant strain. [] This sustained binding of CMCdG-TP to the RT active site effectively halts viral DNA synthesis, thus inhibiting HBV replication. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: